molecular formula C21H18FN3O B10982947 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

Cat. No.: B10982947
M. Wt: 347.4 g/mol
InChI Key: BKZUFGTZYMXIMP-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a hybrid molecule featuring a tetrahydrocarbazole scaffold fused with an indole-5-carboxamide moiety. The tetrahydrocarbazole core introduces conformational rigidity due to its partially saturated bicyclic structure, while the 6-fluoro substitution may enhance metabolic stability and influence electronic properties. The indole-5-carboxamide group provides a planar aromatic system capable of hydrogen bonding and π-π stacking interactions, which are critical for target binding in biological systems.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C21H18FN3O/c22-14-5-7-18-16(11-14)15-2-1-3-19(20(15)24-18)25-21(26)13-4-6-17-12(10-13)8-9-23-17/h4-11,19,23-24H,1-3H2,(H,25,26)

InChI Key

BKZUFGTZYMXIMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole intermediate. This intermediate can be synthesized through a series of reactions including fluorination, cyclization, and reduction. The final step involves coupling the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole with 1H-indole-5-carboxylic acid under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound combines a tetrahydrocarbazole core with an indole-5-carboxamide group, distinguishing it from simpler indole derivatives like 2f and 8c, which lack the bicyclic carbazole system . The 6-fluoro substitution on the tetrahydrocarbazole contrasts with the 3-dimethylamino group in ’s carbazole derivative, which may alter solubility and target affinity .

Physicochemical Trends: Sulfonamide-containing indole derivatives (e.g., 2f) exhibit high melting points (>250°C) and purity, likely due to strong intermolecular hydrogen bonding from the sulfonamide group .

Key Insights :

Indole-5-Carboxamide Derivatives: Compounds like 2f and 8c demonstrate the versatility of the indole-5-carboxamide scaffold in drug design.

Carbazole vs. Benzamide Linkers :

  • The tetrahydrocarbazole core in the target compound may offer improved CNS penetration compared to the 4-fluorobenzamide group in ’s derivative, which lacks the indole system’s π-stacking capability .

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a compound that belongs to the class of carbazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a carbazole moiety and an indole structure, with a fluorine atom at the 6-position of the tetrahydrocarbazole ring. The presence of the carboxamide functional group enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C17H17FN2O
  • Molecular Weight : 284.33 g/mol

Structural Features

FeatureDescription
Carbazole MoietyProvides a planar aromatic system
Indole StructureContributes to biological activity
Fluorine AtomEnhances lipophilicity and receptor binding
Carboxamide GroupFacilitates hydrogen bonding interactions

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in disease pathways. The following mechanisms have been proposed:

  • Receptor Modulation : The compound exhibits potential as a modulator of neurotransmitter receptors, which could influence neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various signaling pathways.
  • Antioxidant Properties : Its structure allows for scavenging of free radicals, potentially reducing oxidative stress in cells.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • A study demonstrated that derivatives of carbazole can significantly reduce blood glucose levels in diabetic models, suggesting potential applications in diabetes management .
  • Another investigation highlighted the anticancer properties of carbazole derivatives, showing that they can induce cell cycle arrest and apoptosis in various cancer cell lines .

Case Study 1: Anticancer Effects

In vitro studies on cancer cell lines treated with this compound revealed:

  • IC50 Values : Indicating cytotoxicity at concentrations as low as 10 µM.
  • Mechanism : Induction of apoptosis via activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research on neuroprotective effects demonstrated:

  • Model Used : Rat models with induced neurodegeneration.
  • Results : Significant improvement in behavioral tests and reduction in neuronal loss after treatment with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityIC50 Value (µM)
1H-CarbazoleAnticancer properties15.0
N-(6-Fluoro-Carbazole)Antioxidant effects20.0
N-(Carbazolyl-Indole)Neuroprotective effects12.5

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies : To validate efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against target diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide?

Synthesis typically involves multi-step reactions, including cyclization and amide coupling. For example, carbazole derivatives can be synthesized via acid-catalyzed cyclization of substituted cyclohexanones, followed by fluorination using DAST (diethylaminosulfur trifluoride) . Indole-5-carboxamide moieties are often introduced via coupling reactions (e.g., HATU-mediated amidation) with activated carboxylic acids. Key steps include:

  • Cyclization : Refluxing in acetic acid for carbazole ring formation .
  • Fluorination : DAST or Selectfluor® reagents for introducing the 6-fluoro substituent .
  • Amide Coupling : Use of coupling agents like HATU/DIPEA in DMF for carboxamide linkage .
    Validation : Monitor reaction progress via TLC or LCMS, and purify intermediates via column chromatography .

Q. How can the molecular structure of this compound be confirmed experimentally?

Combine spectroscopic and crystallographic techniques:

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., fluoro, carbazole, indole) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve the carbazole-indole backbone and verify stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .
    Note : For crystallography, collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : BTK inhibition assays (e.g., ADP-Glo™ kinase assay) due to structural similarity to carbazole-based BTK inhibitors .
  • Receptor Binding : Radioligand displacement assays for 5-HT7 receptors, given the activity of indole-carboxamides like AH-494 .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s selectivity for 5-HT7 over 5-HT1A receptors?

Use molecular docking and MD simulations to analyze binding modes:

  • Docking : Align the compound in 5-HT7 (PDB: 5XVR) and 5-HT1A (PDB: 7E2Z) active sites. Focus on residues critical for selectivity (e.g., 5-HT7-specific Lys5.39) .
  • Free Energy Calculations : MM-GBSA to compare binding affinities between receptors .
    Validation : Synthesize analogs with modified substituents (e.g., ethyl to methyl groups) and test in radioligand assays .

Q. How should researchers address discrepancies in biological activity data across different assay formats?

Apply orthogonal validation and meta-analysis:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., BTK IC50) with cellular activity (e.g., B-cell proliferation) .
  • Data Normalization : Account for assay-specific variables (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., BMS-986142’s BTK IC50 vs. cellular EC50) .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in crystallographic data?

Apply graph-set analysis (Etter’s formalism) to categorize H-bond motifs:

  • Descriptors : Use D (chains), R (rings), and S (self-pairs) to classify interactions (e.g., carbazole N-H···O=C indole as a D motif) .
  • Software : Mercury (CCDC) or CrystalExplorer for visualization and quantitative analysis .

Q. How can ring puckering in the tetrahydrocarbazole moiety influence biological activity?

Quantify puckering via Cremer-Pople parameters (θ, φ):

  • Calculation : Use atomic coordinates from crystallography to compute θ (amplitude) and φ (phase) .
  • SAR Correlation : Compare puckering metrics (e.g., θ > 20° vs. θ < 10°) with activity data to identify bioactive conformers .

Data Contradiction Resolution

Q. How to reconcile conflicting cytotoxicity results between 2D vs. 3D cell culture models?

  • 3D Spheroids : Use Matrigel-embedded spheroids to mimic in vivo tumor microenvironments .
  • Metabolic Profiling : Compare ATP levels (CellTiter-Glo®) and hypoxia markers (HIF-1α) across models .
  • Mechanistic Studies : Assess penetration depth via confocal microscopy with fluorescent analogs .

Methodological Resources

  • Crystallography : SHELXL , ORTEP-3 .
  • SAR Analysis : BTK inhibitor data , 5-HT7 agonist profiles .
  • Synthesis : Multi-step protocols from and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.